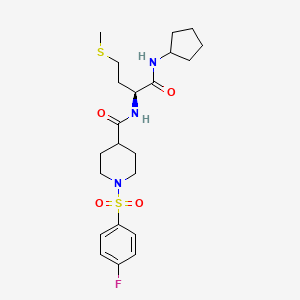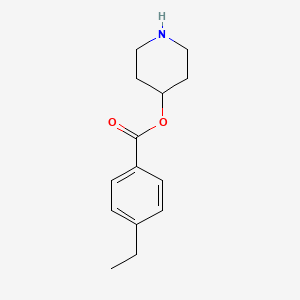![molecular formula C13H18O4 B12615570 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde CAS No. 918531-62-1](/img/structure/B12615570.png)
3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 5,6-dihydroxyhexyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with a suitable 5,6-dihydroxyhexyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the halide, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the 5,6-dihydroxyhexyl chain can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzoic acid.
Reduction: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzyl alcohol.
Substitution: Various esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its aldehyde group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry:
Materials Science: Utilized in the synthesis of polymers and other materials with specific properties.
Fragrance Industry: Potential use in the formulation of fragrances due to its aromatic nature.
Mecanismo De Acción
The mechanism of action of 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological targets. The ether linkage provides stability and influences the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
3-Hydroxybenzaldehyde: Lacks the 5,6-dihydroxyhexyl group, making it less versatile in certain applications.
3-{[(5R)-5-Hydroxyhexyl]oxy}benzaldehyde:
3-{[(5R)-5,6-Dimethoxyhexyl]oxy}benzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.
Uniqueness: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is unique due to the presence of both hydroxyl groups in the hexyl chain, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Número CAS |
918531-62-1 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-[(5R)-5,6-dihydroxyhexoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c14-9-11-4-3-6-13(8-11)17-7-2-1-5-12(16)10-15/h3-4,6,8-9,12,15-16H,1-2,5,7,10H2/t12-/m1/s1 |
Clave InChI |
KMAOFMIFMWFAQP-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OCCCC[C@H](CO)O)C=O |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCC(CO)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


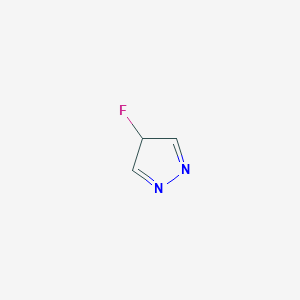
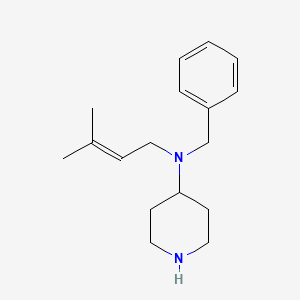
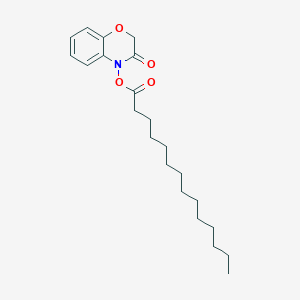
![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
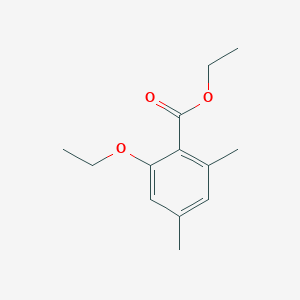
![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)
